![molecular formula C11H18O3 B7580714 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B7580714.png)
5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid, also known as MBCNCA, is a cyclic amino acid that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. The unique structure of MBCNCA makes it an attractive target for synthesis and study, as it has been shown to exhibit a range of biological activities. In
作用机制
The exact mechanism of action of 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid is not well understood, but it is thought to act through multiple pathways. One proposed mechanism involves the inhibition of enzymes involved in cell growth and proliferation, leading to the induction of apoptosis (programmed cell death) in cancer cells. Another proposed mechanism involves the modulation of GPCR activity, leading to changes in intracellular signaling pathways.
Biochemical and Physiological Effects:
5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, depending on the specific derivative studied. For example, some derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis, while others have been shown to have antifungal activity. Additionally, 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives have been shown to bind to GPCRs, leading to changes in intracellular signaling pathways and physiological responses.
实验室实验的优点和局限性
One advantage of using 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives in lab experiments is their potential as scaffolds for the development of new drugs targeting various disease states. Additionally, 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives have been shown to exhibit a range of biological activities, making them useful for investigating the mechanisms of action of various compounds. However, one limitation of using 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives in lab experiments is their relatively complex synthesis, which may limit their availability for certain applications.
未来方向
There are many potential future directions for research involving 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives. One area of interest is the development of new drugs targeting cancer and other disease states, using 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives as scaffolds. Additionally, further investigation is needed to fully understand the mechanisms of action of 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives, which could lead to the development of more targeted and effective therapies. Finally, the synthesis of new 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives with novel biological activities could lead to the discovery of new compounds with therapeutic potential.
合成方法
The synthesis of 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid typically involves a multistep process starting from commercially available starting materials. One common method involves the reaction of 5-methoxy-1-cyclopentene-1-carboxylic acid with vinylmagnesium bromide, followed by a Diels-Alder reaction with cyclopentadiene to form a bicyclic intermediate. This intermediate can then be converted to 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid through a series of steps involving oxidation and hydrolysis. Other methods have also been reported, including a one-pot synthesis involving the reaction of 1,3-cyclopentadiene with a mixture of 5-methoxy-1-cyclopentene-1-carboxylic acid and diethyl azodicarboxylate.
科学研究应用
5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and antiproliferative effects. It has also been investigated for its potential as a scaffold for the development of new drugs targeting various disease states, including cancer and neurological disorders. For example, 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid derivatives have been synthesized and tested for their ability to inhibit the growth of cancer cells, with promising results. Additionally, 5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid has been explored as a potential ligand for G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
属性
IUPAC Name |
5-methoxybicyclo[3.3.1]nonane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-14-11-6-2-4-10(8-11,9(12)13)5-3-7-11/h2-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCKDNJQAPRDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCCC(C1)(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

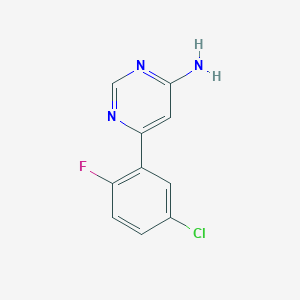
![2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B7580636.png)

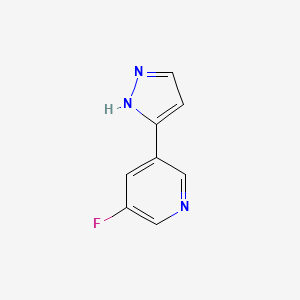
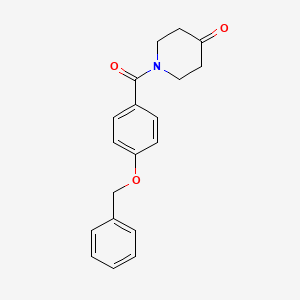

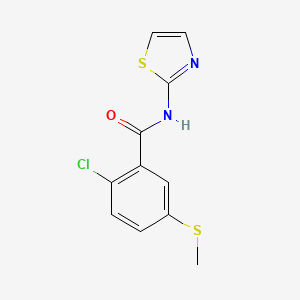

![N-[(5E)-5-[benzoyl-[3-(trifluoromethyl)phenyl]hydrazinylidene]-1,3-thiazol-2-ylidene]benzamide](/img/structure/B7580696.png)
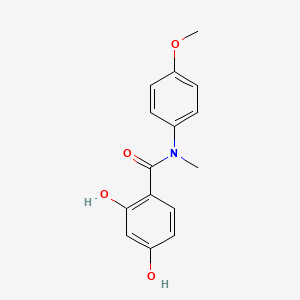

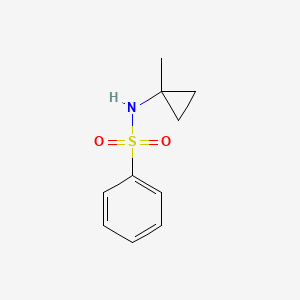
![4-acetamido-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B7580718.png)
![[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580735.png)